N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide
Description
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide is a bis-chlorinated acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide nitrogen and a 3-chlorophenylsulfanyl moiety at the α-carbon. This structure combines electron-withdrawing chlorine substituents with a sulfur-containing thioether linkage, which may influence its conformational stability, electronic properties, and biological interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABWTSKODHWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 3-chlorobenzenethiol in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide
- Structure : Incorporates an oxadiazole ring instead of the 3-chlorophenyl group.
- Activity : Demonstrated antibacterial and enzyme inhibition properties in screening studies, attributed to the oxadiazole’s electron-deficient nature and capacity for π-π stacking .
Chlorophenyl Positional Isomers
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure : Differs in the chlorophenyl position (3-chloro vs. 2-chloro).
- Conformation : Exhibits a dihedral angle of 59.70° between the pyrimidine and 3-chlorophenyl rings, contrasting with 67.84° in the 2-chloro analog. This positional variation may alter molecular packing and solubility .
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure : Features a 4-chlorophenyl group.
- Crystallography : Forms intramolecular N–H⋯N hydrogen bonds, stabilizing a folded conformation. Such interactions are critical for maintaining structural integrity in drug design .
Bioactive Acetamides with Heterocyclic Moieties
Pyridine-Containing Analogues (e.g., 5RH2, 5RH3)
- Examples : 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) and (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3).
- Activity : These compounds inhibit SARS-CoV-2 main protease with binding affinities < −22 kcal/mol. The pyridine ring occupies a lateral pocket, forming hydrogen bonds with residues like HIS163 and ASN142 .
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide)
- Structure : Substitutes the sulfanyl group with a benzothiazole ring.
- Applications : Patented for antimicrobial and anticancer activities, highlighting the role of trifluoromethyl groups in enhancing lipophilicity and membrane penetration .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Target Compound : Melting point data are unavailable, but analogs like 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) melt at 212–216°C, suggesting thermal stability influenced by aromatic and heterocyclic substituents .
Spectroscopic Data
Biological Activity
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features, characterized by chlorophenyl and sulfanyl groups, suggest a range of possible interactions with biological systems.
Chemical Structure and Properties
The compound's chemical formula is , and it is classified under acetamides. The presence of halogen atoms enhances its stability and reactivity, making it a candidate for various biological applications.
Research indicates that the biological activity of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide may involve interactions with specific enzymes or receptors, modulating various biochemical pathways. However, detailed mechanistic studies are still required to elucidate these interactions fully.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of this compound. For instance, it has shown effectiveness against various bacterial strains, indicating its viability as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways within the bacteria .
Anticancer Activity
The anticancer properties of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide have been highlighted in recent research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .
Case Studies
- Antimicrobial Activity : In vitro studies reported that N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .
- Anticancer Studies : A study evaluating the cytotoxic effects of this compound on cancer cell lines showed IC50 values ranging from 20 to 50 µM, indicating moderate to strong activity against specific cancer types. The compound was found to inhibit cell proliferation and promote apoptosis in treated cells .
Data Tables
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